molecular formula C12H13FO3 B15232458 tert-Butyl2-fluoro-6-formylbenzoate

tert-Butyl2-fluoro-6-formylbenzoate

Cat. No.: B15232458
M. Wt: 224.23 g/mol
InChI Key: AMYWKUBQEJQHHX-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-6-formylbenzoate is a substituted benzoate ester featuring a tert-butyl ester group, a fluorine atom at the 2-position, and a formyl group (-CHO) at the 6-position of the aromatic ring. The tert-butyl group enhances steric protection, improving the compound's stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl) . The fluorine atom, a strong electron-withdrawing group, influences the electronic properties of the aromatic ring, while the formyl group provides a reactive site for further functionalization, such as nucleophilic additions or condensations. This compound is likely utilized in pharmaceutical and materials chemistry as a synthetic intermediate.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

tert-butyl 2-fluoro-6-formylbenzoate

InChI

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)10-8(7-14)5-4-6-9(10)13/h4-7H,1-3H3

InChI Key

AMYWKUBQEJQHHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1F)C=O

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl2-fluoro-6-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the formyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which tert-Butyl2-fluoro-6-formylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Functional Groups
tert-Butyl 2-fluoro-6-formylbenzoate C₁₂H₁₃FO₃ 224.23 F (2), CHO (6) Ester, Aldehyde, Fluorine
tert-Butyl 2-chloro-6-fluorobenzoate C₁₁H₁₂ClFO₂ 230.66 Cl (2), F (6) Ester, Chlorine, Fluorine
Methyl 2-amino-5-bromo-4-methoxybenzoate C₉H₁₀BrNO₃ 276.09 NH₂ (2), Br (5), OMe (4) Ester, Amine, Bromine, Methoxy

Key Observations :

  • Substituent Effects :
    • The formyl group in tert-Butyl 2-fluoro-6-formylbenzoate offers unique reactivity compared to halogens (Cl, Br) or methoxy groups in analogs. For example, the aldehyde can participate in condensation reactions (e.g., forming imines or hydrazones), whereas halogens may undergo nucleophilic substitution .
    • Fluorine's electronegativity deactivates the aromatic ring, directing electrophilic substitution to specific positions. Chlorine, while also electron-withdrawing, has weaker deactivation and can act as a leaving group in certain reactions .
  • Steric and Stability Considerations: The tert-butyl group in both tert-Butyl 2-fluoro-6-formylbenzoate and its chloro-fluoro analog enhances hydrolytic stability compared to methyl esters (e.g., Methyl 2-amino-5-bromo-4-methoxybenzoate) . Bulkier substituents (e.g., tert-butyl) may hinder reactivity at the ester group but improve shelf life.

Stability and Handling

  • Hydrolytic Stability :
    • tert-Butyl esters exhibit slower hydrolysis rates than methyl esters under acidic or basic conditions due to steric hindrance .
    • Aldehydes (in tert-Butyl 2-fluoro-6-formylbenzoate) are prone to oxidation, requiring inert storage conditions.

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